molecular formula C15H13ClO3 B3023703 2-Chloro-3',5'-dimethoxybenzophenone CAS No. 951891-95-5

2-Chloro-3',5'-dimethoxybenzophenone

Cat. No.: B3023703
CAS No.: 951891-95-5
M. Wt: 276.71 g/mol
InChI Key: RLARQHZLNLKCPR-UHFFFAOYSA-N
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Description

2-Chloro-3',5'-dimethoxybenzophenone is a benzophenone derivative featuring a chlorine atom at the 2-position of one aromatic ring and methoxy groups at the 3' and 5' positions of the second ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-rich aromatic system and halogen-based reactivity .

Properties

IUPAC Name

(2-chlorophenyl)-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLARQHZLNLKCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232911
Record name Methanone, (2-chlorophenyl)(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-95-5
Record name Methanone, (2-chlorophenyl)(3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-chlorophenyl)(3,5-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3’,5’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chlorobenzoyl chloride with 3,5-dimethoxytoluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 2-Chloro-3’,5’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Amines or thiols derivatives

Scientific Research Applications

2-Chloro-3’,5’-dimethoxybenzophenone is extensively used in scientific research, including:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3’,5’-dimethoxybenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Name Substituents Key Structural Differences Reactivity Implications
This compound Cl (2-), OMe (3',5') Reference compound Chlorine enables nucleophilic substitution; methoxy groups enhance electron density for electrophilic reactions.
2-Bromo-3',5'-dimethoxybenzophenone Br (2-), OMe (3',5') Bromine replaces chlorine Higher reactivity in SN2 reactions due to Br's better leaving-group ability.
4-Chloro-3',4'-dimethoxybenzophenone Cl (4-), OMe (3',4') Chlorine at 4-position; methoxy at 3',4' Steric hindrance at 4-position may reduce accessibility for further substitution.
2-Chloro-3:5-dinitrobenzamide Cl (2-), NO₂ (3,5) Nitro groups replace methoxy Electron-withdrawing nitro groups deactivate the ring, reducing electrophilic reactivity.
3,3'-Dimethoxybenzophenone oxime OMe (3,3'), oxime group Oxime functional group added Oxime formation increases polarity and potential biological activity.

Physical Properties

Limited melting point (m.p.) data from the evidence highlight trends:

  • 2-Chloro-3:5-dinitrobenzamide : m.p. 64°C (lower due to nitro groups disrupting crystallinity).
  • 3,5'-Dimethoxybenzophenone oxime: m.p. 82–83°C (oxime group increases hydrogen bonding).
  • 4-Chloro-3',4'-dimethoxybenzophenone: No m.p. reported, but steric effects from 3',4'-methoxy groups likely raise m.p. compared to 3',5' isomers.

Chlorine and bromine substituents generally increase molecular weight and density but reduce solubility in polar solvents compared to methyl or methoxy groups.

Key Research Findings

Substituent Position Dictates Reactivity: Chlorine at the 2-position (ortho to ketone) in this compound facilitates electrophilic aromatic substitution at the 4-position, whereas 4-chloro isomers (e.g., 4-chloro-3',4'-dimethoxybenzophenone) exhibit reduced reactivity due to steric crowding .

Halogen Effects: Brominated analogs (e.g., 2-bromo-3',5'-dimethoxybenzophenone) show higher reactivity in nucleophilic substitutions but lower thermal stability compared to chlorinated counterparts .

Methoxy vs. Nitro Groups: Methoxy-substituted benzophenones are more electron-rich, favoring electrophilic reactions, while nitro-substituted derivatives (e.g., 2-chloro-3:5-dinitrobenzamide) are electron-poor, limiting further functionalization .

Biological Activity

2-Chloro-3',5'-dimethoxybenzophenone is a compound of interest due to its diverse biological activities, particularly in antibacterial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula: C16H15ClO4
  • Molecular Weight: 304.74 g/mol

The presence of chlorine and methoxy groups in its structure contributes to its reactivity and biological properties.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The antibacterial activity is often quantified using the Minimum Inhibitory Concentration (MIC) method. The following table summarizes MIC values against selected bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli40
Klebsiella pneumoniae45
Pseudomonas aeruginosa55

The compound exhibited significant antibacterial activity, comparable to standard antibiotics such as ceftriaxone.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Its effects on various cancer cell lines have been documented, indicating promising results.

Cytotoxicity Assays

The following table presents IC50 values for different cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.41
HCT-116 (Colon Cancer)9.71
PC3 (Prostate Cancer)7.36

These values suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication in bacterial cells and cancer cells.
  • Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress, leading to apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial survival and cancer cell metabolism.

Study on Antibacterial Activity

A study conducted by Roxana et al. demonstrated that this compound showed comparable inhibition zones against E. coli and S. aureus when tested using the disc diffusion method. The inhibition zones measured were significant, indicating robust antibacterial properties.

Study on Anticancer Activity

In another investigation, the compound was tested against human leukemia cell lines, showing an IC50 value as low as 1.50 µM, indicating strong cytotoxicity. The study concluded that the compound could be a potential candidate for developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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